N-(4-Methyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine
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Overview
Description
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinazoline moiety and a phenothiazine core, contributes to its distinctive chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves the condensation of 4-methylquinazoline-2-amine with phenothiazine-10-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final condensation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a DNA intercalator and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can be compared with other phenothiazine derivatives and quinazoline-based compounds:
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core but differ in their substituents and biological activities.
Quinazoline-Based Compounds: Erlotinib and gefitinib are examples of quinazoline-based drugs used in cancer therapy.
The uniqueness of N-[(E)-AMINO[(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE lies in its combined phenothiazine and quinazoline moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H18N6OS |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C23H18N6OS/c1-14-15-8-2-3-9-16(15)26-22(25-14)27-21(24)28-23(30)29-17-10-4-6-12-19(17)31-20-13-7-5-11-18(20)29/h2-13H,1H3,(H3,24,25,26,27,28,30) |
InChI Key |
ROXRIQSMIMDHJW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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